molecular formula C20H19N3O3S B5778920 ETHYL 2-[(3-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE

ETHYL 2-[(3-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE

Cat. No.: B5778920
M. Wt: 381.4 g/mol
InChI Key: FQEROWHNEIDQBK-CIAFOILYSA-N
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Description

ETHYL 2-[(3-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including an ethyl ester, a thioether, and an imine, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the thioether and imine functional groups. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the imine group can produce primary or secondary amines.

Scientific Research Applications

ETHYL 2-[(3-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(3-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE
  • ETHYL 2-[(3-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE

Uniqueness

ETHYL 2-[(3-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group, in particular, may influence its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[3-[(E)-(4-methylphenyl)methylideneamino]-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-3-26-18(24)13-27-20-22-17-7-5-4-6-16(17)19(25)23(20)21-12-15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEROWHNEIDQBK-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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